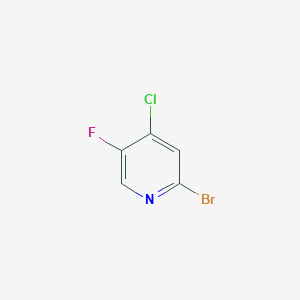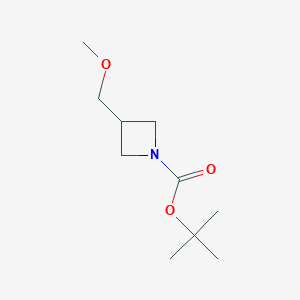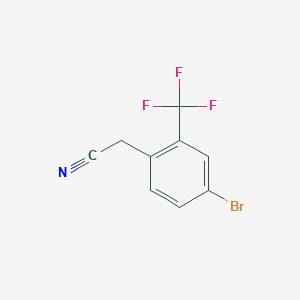
2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 154014-05-8 . It has a molecular weight of 188.19 . The IUPAC name for this compound is 2-(1H-pyrrol-1-yl)nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h1-7H,(H,13,14) . This indicates that the compound has a pyrrole ring attached to a pyridine ring, with a carboxylic acid group on the pyridine ring.Physical And Chemical Properties Analysis
The melting point of this compound is 153-154°C .Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study by Shen et al. (2012) focused on the synthesis of pyrazole derivatives related to 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. Their research included characterization using NMR, IR spectroscopy, and HRMS analyses. X-ray diffraction and density-functional-theory (DFT) calculations were employed to study the molecular structure of these compounds, highlighting their potential in structural chemistry (Shen, Huang, Diao, & Lei, 2012).
Coordination Polymers
- Zheng et al. (2012) investigated coordination polymers derived from a compound structurally similar to this compound. Their work focused on the formation of various coordination polymers with main group metal ions, revealing insights into chain structures and network formations in the field of coordination chemistry (Zheng, Cai, Wen, Fan, & Zhang, 2012).
Antibacterial Properties
- Kostenko et al. (2015) synthesized a series of compounds related to 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid and found these compounds to possess antibacterial properties. This research contributes to the understanding of the potential biomedical applications of compounds structurally related to this compound (Kostenko, Kaigorodova, Terekhov, Firgang, & Konyushkin, 2015).
Reactive Extraction Studies
- Datta and Kumar (2014) explored the reactive extraction of pyridine-2-carboxylic acid, a compound closely related to this compound. This study is significant in the context of pharmaceutical and agricultural industries, demonstrating the extraction techniques of similar carboxylic acids from aqueous solutions (Datta & Kumar, 2014).
Synthesis and Antioxidant Activity
- Zaki et al. (2017) investigated the synthesis of selenolo[2,3-b]pyridine derivatives that include structures akin to this compound. Their research revealed significant antioxidant activity in some of the synthesized compounds, suggesting potential applications in oxidative stress management (Zaki, El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
C-H Functionalization in Cyclic Amines
- Kang et al. (2015) conducted studies on the C-H functionalization of cyclic amines, including compounds similar to this compound. Their research demonstrates the potential for new synthetic routes in organic chemistry, particularly in the synthesis of pyrroles and pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).
Mécanisme D'action
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Roopashree, K., et al. (2020). Synthesis and evaluation of 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives as potential antitumor agents
- Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-
- ChemicalBook. 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Analyse Biochimique
Biochemical Properties
2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Furthermore, this compound can impact gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases. These findings underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake, localization, and accumulation in target cells or tissues. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach intracellular targets. Once inside the cell, this compound can bind to proteins that direct its localization to specific cellular compartments or organelles. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential .
Propriétés
IUPAC Name |
2-pyrrol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKLCQDTPOXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




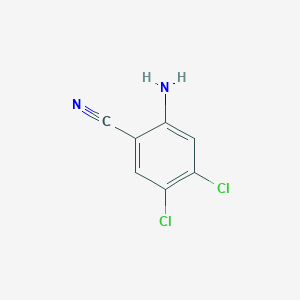
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
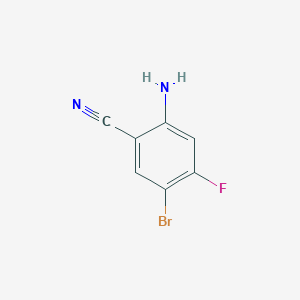

![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)


